4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one
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Overview
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one: is a complex organic compound featuring a pyrrolidin-2-one ring substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group and a 3,5-difluorophenyl group. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common approach is the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the formation of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : Replacement of one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In the medical field, this compound could be explored for its therapeutic potential. Its oxadiazole core is known to be present in various drugs, suggesting possible applications in drug development.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one exerts its effects depends on its specific biological target. The oxadiazole ring can interact with various molecular targets, such as enzymes or receptors, leading to specific biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: : These compounds also contain the oxadiazole ring and are known for their diverse biological activities.
1,2,4-Oxadiazoles: : A broader class of compounds that share the oxadiazole core and are used in various applications, including as anti-infective agents.
Uniqueness
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one: is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group and the difluorophenyl group adds to its distinctiveness compared to other oxadiazoles.
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2/c16-10-4-11(17)6-12(5-10)20-7-9(3-13(20)21)15-18-14(19-22-15)8-1-2-8/h4-6,8-9H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEBBZMBDXWLAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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